5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid
Overview
Description
5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid is a chemical compound that features a brominated benzoic acid moiety linked to a dimethylated pyrimidinylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-aminobenzoic acid to form 2-amino-5-bromobenzoic acid . This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinamine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromobenzoic acid
- 4,6-dimethyl-2-pyrimidinamine
- 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Uniqueness
5-Bromo-2-(4,6-dimethyl-pyrimidin-2-ylamino)-benzoic acid is unique due to its specific combination of a brominated benzoic acid and a dimethylated pyrimidinylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2.ClH/c1-7-5-8(2)16-13(15-7)17-11-4-3-9(14)6-10(11)12(18)19;/h3-6H,1-2H3,(H,18,19)(H,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBDQQRARHPUJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)C(=O)O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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